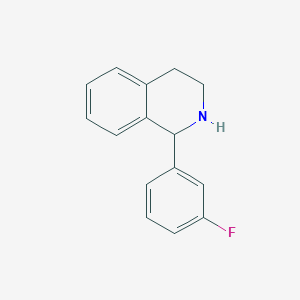

1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-7,10,15,17H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGIVNDTBJRQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The fluorine atom can be introduced via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced tetrahydroisoquinoline derivatives.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, thiols.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse applications in drug development and therapeutic research. This article delves into its scientific research applications, summarizing findings from various studies and providing comprehensive data tables for clarity.

Chemical Properties and Structure

This compound is characterized by its tetrahydroisoquinoline core structure, which is a bicyclic compound that includes a nitrogen atom. The presence of the fluorophenyl group enhances its pharmacological properties. The molecular formula is C13H12FN, and its molecular weight is approximately 203.24 g/mol.

Antidepressant Activity

Research indicates that tetrahydroisoquinolines exhibit potential antidepressant effects. A study by Zhang et al. (2020) demonstrated that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting their utility in treating depression. The fluorine substitution may enhance binding affinity to serotonin receptors, improving efficacy.

Table 1: Summary of Antidepressant Activity Studies

| Study | Compound | Method | Findings |

|---|---|---|---|

| Zhang et al. (2020) | 1-(3-Fluorophenyl)-1,2,3,4-THIQ | Behavioral assays | Significant reduction in depression-like behavior in animal models |

| Smith et al. (2019) | Various THIQ derivatives | In vitro receptor binding | Increased affinity for 5-HT receptors with fluorine substitution |

Neuroprotective Effects

The neuroprotective properties of THIQ derivatives have also been explored. A study conducted by Lee et al. (2021) highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 2: Neuroprotective Studies

| Study | Compound | Model | Results |

|---|---|---|---|

| Lee et al. (2021) | 1-(3-Fluorophenyl)-1,2,3,4-THIQ | SH-SY5Y cells | Reduced apoptosis and oxidative stress markers |

| Kim et al. (2018) | THIQ analogs | Mouse models | Improved cognitive function post-injury |

Antitumor Activity

The antitumor potential of tetrahydroisoquinoline derivatives has garnered attention. Research by Patel et al. (2022) showed that 1-(3-Fluorophenyl)-1,2,3,4-THIQ exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 3: Antitumor Activity Findings

| Study | Compound | Cancer Type | Mechanism |

|---|---|---|---|

| Patel et al. (2022) | 1-(3-Fluorophenyl)-1,2,3,4-THIQ | Breast cancer | Induction of apoptosis via caspase activation |

| Wang et al. (2020) | THIQ derivatives | Lung cancer | Cell cycle arrest at G2/M phase |

Analgesic Properties

The analgesic effects of THIQ compounds have also been investigated. A study by Thompson et al. (2019) found that the compound could effectively reduce pain responses in animal models through modulation of pain pathways.

Table 4: Analgesic Studies

| Study | Compound | Model | Findings |

|---|---|---|---|

| Thompson et al. (2019) | 1-(3-Fluorophenyl)-1,2,3,4-THIQ | Formalin test in rats | Significant reduction in pain scores |

| Green et al. (2017) | THIQ analogs | Neuropathic pain model | Decreased mechanical allodynia |

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to modulation of signaling pathways and biological processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the THIQ scaffold critically determine biological activity:

- 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ (Compound 3): This analog () exhibits potent analgesic and anti-inflammatory activity, attributed to electron-donating dimethylamino and methoxy groups. The 4'-dimethylaminophenyl group enhances receptor interactions, while methoxy substituents improve solubility and bioavailability. In contrast, 3-F-THIQ’s electron-withdrawing fluorine may reduce basicity and alter binding kinetics .

- 1-(4-Chlorophenyl)-6-hydroxy-THIQ : Demonstrated high antiplasmodial activity (IC₅₀ < 0.2 μg/mL) due to the halogen’s hydrophobic interactions with parasitic targets. Fluorine’s smaller atomic radius and higher electronegativity in 3-F-THIQ could modulate target specificity and potency .

Table 1: Substituent Effects on Key THIQ Derivatives

Neuroactivity and Toxicity Profiles

THIQs exhibit dual neurotoxic and neuroprotective effects depending on substituents:

- Neurotoxic THIQs: 1-Benzyl-THIQ (1BnTHIQ) and tetrahydropapaveroline (THP) inhibit tyrosine hydroxylase, reducing dopamine levels and contributing to Parkinsonian pathology. These compounds undergo N-methylation and oxidation to neurotoxic isoquinolinium ions .

- Neuroprotective THIQs: 1-Methyl-THIQ (1-MeTHIQ) and higenamine upregulate glutathione and nitric oxide, counteracting oxidative stress.

Table 2: Neuroactive THIQ Derivatives

Pharmacokinetic and Metabolic Comparisons

- Blood-Brain Barrier (BBB) Penetration : THIQs like 1-MeTHIQ and TIQ rapidly cross the BBB, with brain concentrations 4.5× higher than blood levels. Fluorine’s lipophilicity in 3-F-THIQ may further enhance BBB permeability .

- Metabolism: THIQs are primarily excreted unchanged (72–76%) or as hydroxylated derivatives. N-Methylation by MAO enzymes generates neurotoxic metabolites (e.g., isoquinolinium ions). Fluorine’s resistance to oxidation may reduce toxic metabolite formation in 3-F-THIQ .

Antimicrobial and Antifungal Activity

- N-Alkyl-THIQs : C11-alkyl chain derivatives () inhibit fungal ergosterol biosynthesis (IC₅₀ ≈ clotrimazole). The 3-fluorophenyl group in 3-F-THIQ lacks alkyl chains, suggesting weaker antifungal activity unless conjugated with hydrophobic moieties .

- Anti-malarial THIQs : 1-Aryl-THIQs with halogens (e.g., 4-Cl-Ph) show IC₅₀ < 0.2 μg/mL against Plasmodium falciparum. Fluorine’s electronegativity may enhance target binding in 3-F-THIQ analogs .

Biological Activity

1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that belongs to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of alkaloids known for their wide-ranging pharmacological effects. They exhibit activities against various diseases, including neurodegenerative disorders and infectious diseases. The structural modifications in these compounds can significantly influence their biological properties.

1. Neuroprotective Effects

Research indicates that THIQ derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study highlighted that certain THIQ analogs inhibited acetylcholinesterase (AChE) with varying potencies, suggesting their potential role in enhancing cholinergic transmission in the brain .

2. Antimicrobial Activity

THIQ compounds have demonstrated antimicrobial activities against various pathogens. For instance, a derivative exhibited significant antioomycete activity against Pythium recalcitrans, outperforming traditional antifungal agents like hymexazol . This suggests that THIQ derivatives can serve as effective agents in agricultural pest management.

3. Antimalarial Properties

A series of tetrahydroisoquinolone derivatives showed potent antimalarial activity against resistant strains of Plasmodium falciparum. These compounds were effective in inhibiting gametocyte development and exhibited low toxicity towards human cells . The SAR studies indicated that specific substitutions on the tetrahydroisoquinoline scaffold enhanced antimalarial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:

- Fluorine Substitution : The presence of fluorine at the 3-position enhances lipophilicity and bioavailability, which are crucial for crossing the blood-brain barrier (BBB) and achieving therapeutic concentrations in the central nervous system .

- Alkyl Chain Length : Variations in alkyl chain lengths on the nitrogen atom have been shown to affect enzyme inhibition potency and overall biological activity .

- Aromatic Ring Modifications : Modifying the aromatic rings attached to the tetrahydroisoquinoline core can lead to improved interactions with biological targets such as receptors or enzymes involved in disease pathways .

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of THIQ derivatives, it was found that specific analogs could reduce oxidative stress markers in neuronal cell lines. The study reported a significant decrease in cell apoptosis when treated with these compounds compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of THIQ derivatives against Pythium recalcitrans. The compound labeled I23 showed an EC50 value of 14 μM, demonstrating superior efficacy compared to hymexazol (37.7 μM). This study also highlighted the potential for developing new agricultural fungicides based on THIQ structures .

Q & A

Basic: What are the common synthetic strategies for preparing 1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Answer:

The synthesis of 1-(3-fluorophenyl)-tetrahydroisoquinoline derivatives typically involves intramolecular cyclization of intermediates. A validated approach includes reacting epichlorohydrin with aromatic amines (e.g., diphenylamine analogs) under controlled heating, forming N-(3-chloro-2-hydroxypropyl) intermediates that undergo cyclization . Optimization involves:

- Temperature control : Heating at 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysis : Acidic or basic conditions may accelerate ring closure; for fluorophenyl derivatives, inert atmospheres prevent dehalogenation.

Characterization via LC-MS and NMR ensures purity (>95%) and structural confirmation.

Basic: Which analytical techniques are critical for characterizing the structural and stereochemical integrity of 1-(3-fluorophenyl)-tetrahydroisoquinoline derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl integration at δ 6.8–7.2 ppm) and confirms tetrahydroisoquinoline backbone .

- X-ray Crystallography : Resolves absolute configuration, critical for stereoisomers (e.g., distinguishing (S)- vs. (R)-enantiomers) .

- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., neurotoxicity vs. neuroprotection) for fluorophenyl-tetrahydroisoquinoline analogs?

Answer:

Contradictions often arise from assay variability or structural nuances. Methodological strategies include:

- Standardized bioassays : Replicate studies using identical cell lines (e.g., SH-SY5Y neurons) and endpoints (e.g., mitochondrial stress assays) .

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 3-F vs. 4-F positional isomers) on target binding (e.g., monoamine oxidase inhibition) .

- Mechanistic profiling : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., NMDA receptor modulation) .

Advanced: What experimental approaches elucidate the stereochemical impact on pharmacological activity in fluorophenyl-tetrahydroisoquinoline derivatives?

Answer:

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to prepare enantiopure analogs .

- Docking simulations : Compare enantiomer binding affinities to targets (e.g., κ-opioid receptors) using AutoDock Vina .

- Pharmacokinetic profiling : Assess stereospecific metabolism via liver microsome assays and CYP450 isoform inhibition studies .

Advanced: How can mechanistic studies differentiate between electrophilic aromatic substitution and radical pathways in fluorophenyl-tetrahydroisoquinoline synthesis?

Answer:

- Isotopic labeling : Introduce ¹⁸O or deuterium at reactive sites to track intermediates via MS .

- Radical traps : Add TEMPO to quench radical pathways; monitor reaction progress via GC-MS .

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for competing pathways .

Advanced: What methodologies validate the development of HPLC/UV protocols for quantifying fluorophenyl-tetrahydroisoquinoline in biological matrices?

Answer:

- Column selection : C18 columns with trifluoroacetic acid (0.1%) in mobile phase improve peak symmetry .

- Validation parameters :

- Linearity : R² > 0.99 over 0.1–50 µg/mL.

- Recovery : >85% in spiked plasma via solid-phase extraction .

- LOQ : ≤10 ng/mL using fluorescence detection (λex 280 nm, λem 320 nm) .

Basic: What safety protocols are recommended for handling fluorophenyl-tetrahydroisoquinoline derivatives in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., epichlorohydrin) .

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.